2-Ethoxy-4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes the following steps:
Formation of the Ethylanilino Intermediate: This step involves the reaction of ethylaniline with an appropriate acylating agent to form the ethylanilino intermediate.
Condensation Reaction: The ethylanilino intermediate undergoes a condensation reaction with an oxoacetyl compound to form the oxoacetylated product.
Carbohydrazonoyl Formation: The oxoacetylated product is then reacted with a carbohydrazide to form the carbohydrazonoyl intermediate.
Final Coupling: The carbohydrazonoyl intermediate is coupled with 2-ethoxy-4-formylphenyl benzoate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-(2-((2-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate: Similar structure with a methoxy group instead of an ethyl group.
2-Ethoxy-4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate: Similar structure with a methoxy group at a different position.
Uniqueness
The uniqueness of 2-Ethoxy-4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate lies in its specific chemical structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
769153-16-4 |
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Molecular Formula |
C26H25N3O5 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H25N3O5/c1-3-18-10-13-21(14-11-18)28-24(30)25(31)29-27-17-19-12-15-22(23(16-19)33-4-2)34-26(32)20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3,(H,28,30)(H,29,31)/b27-17+ |
InChI Key |
LJXNLEGPDCNULY-WPWMEQJKSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
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